

# A Preclinical Head-to-Head: TNO155 Versus Other Investigational SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-18 |           |
| Cat. No.:            | B12374045  | Get Quote |

An in-depth analysis of preclinical data for researchers, scientists, and drug development professionals.

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, downstream of various receptor tyrosine kinases (RTKs), and its involvement in immune checkpoint regulation have spurred the development of small molecule inhibitors. This guide provides a comparative overview of the preclinical data for the clinical-stage inhibitor TNO155.

Initial searches for a compound designated "**Shp2-IN-18**" did not yield any publicly available preclinical data. Therefore, to provide a valuable comparative context, this guide will focus on TNO155 and draw comparisons with other well-characterized preclinical allosteric SHP2 inhibitors where data is available.

## The Central Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that, despite its function as a phosphatase, generally plays a positive role in signal transduction.[1] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[2][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic activity of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on RTKs or adaptor proteins, SHP2 undergoes a conformational change, exposing its active site and enabling it to dephosphorylate its substrates, ultimately leading to the activation of downstream



signaling cascades like the RAS-MAPK pathway.[4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies.[4]

## **TNO155: A Clinical-Stage Allosteric SHP2 Inhibitor**

TNO155 is a potent and selective allosteric inhibitor of SHP2 currently in clinical development. It stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

## **Quantitative Preclinical Data Summary**

The following tables summarize the available preclinical data for TNO155 and other representative SHP2 inhibitors to provide a comparative perspective.

Table 1: In Vitro Potency of SHP2 Inhibitors

| Compound    | Target | Assay Type | IC50  | Reference           |
|-------------|--------|------------|-------|---------------------|
| TNO155      | SHP2   | Enzymatic  | 11 nM | Novartis            |
| SHP099      | SHP2   | Enzymatic  | 71 nM | MedchemExpres<br>s  |
| PF-07284892 | SHP2   | Enzymatic  | 21 nM | Cancer<br>Discovery |

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models



| Compound                     | Cancer Model                      | Dosing<br>Schedule        | Outcome                    | Reference           |
|------------------------------|-----------------------------------|---------------------------|----------------------------|---------------------|
| TNO155 (in combination)      | KRAS G12C<br>NSCLC PDX            | Not specified             | Tumor shrinkage            | ResearchGate        |
| SHP099                       | Multiple cancer cell lines        | 75 mg/kg, daily           | Inhibition of tumor growth | Multiple Sources    |
| PF-07284892 (in combination) | EML4-ALK<br>fusion lung<br>cancer | 30 mg/kg, every other day | Tumor<br>regression        | Cancer<br>Discovery |

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the experimental approaches used in the preclinical evaluation of SHP2 inhibitors, the following diagrams are provided.

## **SHP2 Signaling Pathway**

This diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway driving cell proliferation and survival in many cancers.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: TNO155 Versus Other Investigational SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374045#shp2-in-18-vs-tno155-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com